1-(2-Methylcyclohexyl)ethan-1-one
Overview
Description
1-(2-Methylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.23 g/mol . It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring substituted with a methyl group at the second position . This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylcyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
1-(2-Methylcyclohexyl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclohexyl)ethan-1-one involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A ketone with a similar structure but without the methyl substitution.
2-Methylcyclohexanone: A closely related compound with the methyl group directly attached to the cyclohexane ring.
1-(2-Methylcyclohexyl)propan-1-one: A compound with an extended carbon chain compared to 1-(2-Methylcyclohexyl)ethan-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in industrial processes .
Properties
IUPAC Name |
1-(2-methylcyclohexyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELQXKHIHNPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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